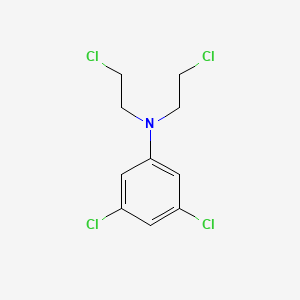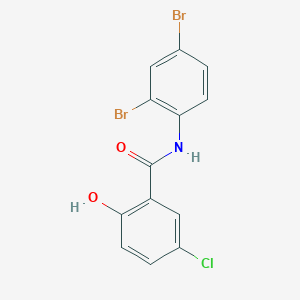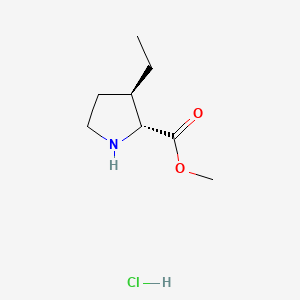![molecular formula C21H24N4O2 B14017424 4-[4-(2,4-Dimethoxyphenyl)piperazin-1-yl]quinolin-3-amine CAS No. 16018-10-3](/img/structure/B14017424.png)
4-[4-(2,4-Dimethoxyphenyl)piperazin-1-yl]quinolin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(2,4-Dimethoxyphenyl)piperazin-1-yl]quinolin-3-amine is a chemical compound that belongs to the class of piperazine derivatives
Vorbereitungsmethoden
The synthesis of 4-[4-(2,4-Dimethoxyphenyl)piperazin-1-yl]quinolin-3-amine typically involves multiple steps. One common synthetic route includes the reaction of 2,4-dimethoxyphenylpiperazine with quinoline derivatives under specific conditions. The reaction conditions often involve the use of solvents like toluene or ethyl acetate and may require catalysts to facilitate the reaction . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
4-[4-(2,4-Dimethoxyphenyl)piperazin-1-yl]quinolin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
4-[4-(2,4-Dimethoxyphenyl)piperazin-1-yl]quinolin-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[4-(2,4-Dimethoxyphenyl)piperazin-1-yl]quinolin-3-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
4-[4-(2,4-Dimethoxyphenyl)piperazin-1-yl]quinolin-3-amine can be compared with other piperazine derivatives, such as:
4-(4-Bromophenyl)piperazin-1-yl derivatives: These compounds have similar structural features but may exhibit different biological activities.
2-(4-Phenylpiperazin-1-yl)pyrimidine derivatives: These compounds are studied for their potential as acetylcholinesterase inhibitors. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Eigenschaften
CAS-Nummer |
16018-10-3 |
|---|---|
Molekularformel |
C21H24N4O2 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
4-[4-(2,4-dimethoxyphenyl)piperazin-1-yl]quinolin-3-amine |
InChI |
InChI=1S/C21H24N4O2/c1-26-15-7-8-19(20(13-15)27-2)24-9-11-25(12-10-24)21-16-5-3-4-6-18(16)23-14-17(21)22/h3-8,13-14H,9-12,22H2,1-2H3 |
InChI-Schlüssel |
WKAQOHVOXNJWDY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)N2CCN(CC2)C3=C(C=NC4=CC=CC=C43)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![((1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl)methanol](/img/structure/B14017347.png)




![cyclopentyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14017385.png)







